3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide
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Overview
Description
3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of research. This compound features a nitro group, multiple chlorine atoms, a hydroxyl group, and a sulfonamide group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes:
Chlorination: The chlorination of the phenolic ring is often carried out using chlorine gas or a chlorinating agent like thionyl chloride (SOCl₂) under controlled conditions to ensure selective substitution.
Coupling Reaction: The final step involves coupling the chlorinated phenol with the nitrobenzenesulfonamide under basic conditions, often using a base like sodium hydroxide (NaOH) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: Reduction of the nitro group can yield amines, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or sulfonamides.
Scientific Research Applications
3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new antibiotics or anti-cancer agents.
Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro and sulfonamide groups can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide: Similar structure but with the nitro group in a different position.
3-nitro-N-(2,4,5-trichloro-4-hydroxyphenyl)benzenesulfonamide: Variation in the position of chlorine atoms.
3-nitro-N-(2,3,5-trichloro-4-methoxyphenyl)benzenesulfonamide: Methoxy group instead of a hydroxyl group.
Uniqueness
3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of nitro, chloro, hydroxyl, and sulfonamide groups makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-nitro-N-(2,3,5-trichloro-4-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O5S/c13-8-5-9(10(14)11(15)12(8)18)16-23(21,22)7-3-1-2-6(4-7)17(19)20/h1-5,16,18H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPKRRXCKDRCFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C(=C2Cl)Cl)O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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